N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide
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Overview
Description
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, along with a propan-2-ylsulfuric diamide moiety. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide typically involves multiple steps. One common method starts with the reaction of methanesulfonyl chloride with a suitable aniline derivative to form the methanesulfonyl phenyl intermediate. This intermediate is then reacted with propan-2-ylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(methanesulfonyl)aniline
- 4-(Methanesulfonyl)phenylboronic acid
- N-(4-Methanesulfonylphenyl)acetamide
Uniqueness
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
340185-07-1 |
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Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(propan-2-ylsulfamoyl)aniline |
InChI |
InChI=1S/C10H16N2O4S2/c1-8(2)11-18(15,16)12-9-4-6-10(7-5-9)17(3,13)14/h4-8,11-12H,1-3H3 |
InChI Key |
VNKIBTXSGNTCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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